GPR19 protein
Description
Properties
CAS No. |
182826-48-8 |
|---|---|
Molecular Formula |
C8H10N4 |
Synonyms |
GPR19 protein |
Origin of Product |
United States |
Molecular Biology and Structural Characterization of Gpr19 Protein
GPR19 Gene Locus and Transcriptional Regulation
The gene encoding for the G protein-coupled receptor 19, known as GPR19, is situated on human chromosome 12, specifically at position 12p13.1 nih.govwikipedia.orggenenames.org. Historical mapping efforts also placed it within the 12p13.2-12.3 region genecards.orgmdpi.com. The genomic organization of the GPR19 gene involves 8 exons nih.gov. Based on the GRCh38.p14 assembly, the gene spans approximately 56,356 base pairs (NC_000012.12: 12660890..12717246, complement) nih.gov. It has been observed that the chromosomal region encompassing GPR19 is frequently subject to rearrangements in cancer cells wikipedia.orgmdpi.com. In the murine genome, the orthologous Gpr19 gene is located on chromosome 6 wikipedia.orgjax.org.
Transcriptional regulation of GPR19 involves specific promoter elements, notably a cAMP-responsive element (CRE) motif mdpi.com. This motif indicates that the expression levels of GPR19 are influenced by intracellular cAMP concentrations mdpi.com. This regulatory mechanism contributes to a cycle-dependent expression pattern observed for GPR19, particularly in the suprachiasmatic nucleus, where its expression peaks during the daytime and is lowest at night mdpi.com. Disrupting this CRE motif through deletion has been shown to abolish this rhythmic expression mdpi.com. Furthermore, GPR19 has been implicated in facilitating effective phase shifts in response to light pulses, suggesting its role in circadian rhythm regulation mdpi.com.
GPR19 Protein Primary Structure and Conserved Domains
The human this compound consists of 415 amino acids mdpi.comuniprot.org. Primary sequence analysis classifies GPR19 as a G protein-coupled receptor (GPCR), characterized by the presence of seven predicted transmembrane repeats mdpi.comuniprot.org. As an integral member of the GPCR superfamily, GPR19 is officially recognized as an orphan class A GPCR by the IUHAR/BPS mdpi.com. The protein is expected to contain conserved domains typical of GPCRs, which are essential for its structural integrity and its ability to interact with G proteins and potential ligands uniprot.orgumich.edu.
Predicted Seven Transmembrane Domain Architecture of this compound
The this compound is predicted to adopt a seven-transmembrane (7TM) domain architecture, which is a defining structural feature of all G protein-coupled receptors genecards.orgmdpi.comuniprot.org. This arrangement comprises seven alpha-helical segments that span the cellular membrane, typically forming a compact bundle mdpi.com. This intricate transmembrane structure is fundamental for the receptor's function, enabling it to bind extracellular signaling molecules and subsequently induce conformational changes that activate intracellular G proteins genecards.orgmdpi.com. This architecture facilitates the transduction of external signals into cellular responses.
Phylogenetic Analysis of this compound within the GPCR Superfamily
Phylogenetic studies position GPR19 within the expansive G protein-coupled receptor superfamily, specifically grouping it under Class A, also known as the Rhodopsin-like receptors genecards.orguniprot.org. Despite extensive research, GPR19 remains an orphan receptor, meaning its specific endogenous ligand has yet to be definitively identified, although adropin has been suggested as a candidate ligand in multiple studies wikipedia.orgmdpi.com. The evolutionary relationship of GPR19 within the GPCR family underscores its conserved structural and functional properties shared with other GPCRs involved in a myriad of physiological processes. The existence of orthologous genes, such as Gpr19 in mice and rats, further emphasizes its evolutionary conservation across species wikipedia.orgjax.orguniprot.org.
Table 1: GPR19 Gene and Protein Characteristics
| Characteristic | Detail | Source |
| Gene Symbol (Human) | GPR19 | nih.govgenenames.org |
| Full Name | G protein-coupled receptor 19 | nih.govgenenames.org |
| Chromosomal Localization | 12p13.1 (Human) | nih.govwikipedia.orggenenames.org |
| Genomic Organization (Exons) | 8 exons | nih.gov |
| Protein Length (Human) | 415 amino acids | mdpi.comuniprot.org |
| Protein Type | G protein-coupled receptor (GPCR) | genecards.orgmdpi.comuniprot.org |
| Predicted Transmembrane Domains | 7 | genecards.orgmdpi.comuniprot.org |
| GPCR Class | Class A (Rhodopsin-like receptors) | genecards.orgmdpi.comuniprot.org |
| Promoter Elements | cAMP-responsive element (CRE) motif | mdpi.com |
Expression Patterns and Subcellular Localization of Gpr19 Protein
Tissue-Specific mRNA and Protein Expression of GPR19 Protein
GPR19 exhibits diverse expression profiles at both the mRNA and protein levels, with notable concentrations in the central nervous system and specific peripheral organs. The highest expression levels of GPR19 have been consistently observed in the brain, testis, and lymph nodes mdpi.comuniprot.orggenecards.org.
Central Nervous System Distribution
In the adult mouse brain, GPR19 demonstrates high levels of transcription and protein expression in several distinct regions sonybiotechnology.combiolegend.comnih.govscbt.com. Prominent areas include the olfactory bulb, hippocampus, hypothalamic nuclei, and the cerebellum mdpi.comsonybiotechnology.combiolegend.comnih.govscbt.com. Additionally, GPR19 expression is found in the cerebral cortex, brainstem, and spinal cord aacrjournals.orgjax.org. The pituitary gland also shows elevated GPR19 expression genecards.orgnih.gov.
A significant focus of GPR19 research in the central nervous system is its role in the suprachiasmatic nucleus (SCN) of the hypothalamus, which acts as the master circadian clock mdpi.comnih.govbiorxiv.orgnih.govnih.govresearchgate.netkyoto-u.ac.jpbiorxiv.org. GPR19 expression in the SCN is crucial for modulating circadian rhythms mdpi.comnih.govbiorxiv.orgnih.govnih.govresearchgate.netkyoto-u.ac.jpbiorxiv.org. Studies indicate that GPR19 mRNA is predominantly expressed in the dorsal part of the SCN and exhibits a circadian fluctuation, with expression peaking during the daytime and reaching its lowest levels at night mdpi.comnih.govnih.govresearchgate.netkyoto-u.ac.jpbiorxiv.org. This rhythmic expression is linked to a conserved cAMP-responsive element (CRE) in the GPR19 promoter, which regulates GPR19 transcription based on cAMP levels mdpi.comnih.govresearchgate.netbiorxiv.org.
Table 1: Key Central Nervous System Regions with GPR19 Expression (Adult Mouse)
| Region | Expression Level (mRNA/Protein) | Specific Notes | Source |
| Suprachiasmatic Nucleus (SCN) | High | Circadian fluctuation (highest daytime, lowest nighttime); plays a role in circadian rhythm modulation. Predominantly in dorsal SCN. | mdpi.comnih.govbiorxiv.orgnih.govresearchgate.netkyoto-u.ac.jpbiorxiv.org |
| Olfactory Bulb | High | sonybiotechnology.combiolegend.comnih.govscbt.comproteinatlas.org | |
| Hippocampus | High | Elevated in GIT2KO mice mdpi.com. | sonybiotechnology.combiolegend.comnih.govscbt.commdpi.com |
| Hypothalamic Nuclei | High | Includes SCN and arcuate nucleus nih.gov. Elevated in GIT2KO mice mdpi.com. | sonybiotechnology.combiolegend.comnih.govscbt.commdpi.com |
| Cerebellum | High | sonybiotechnology.combiolegend.comnih.govscbt.comaacrjournals.orgjax.org | |
| Cerebral Cortex | Prominent/Elevated | Elevated in GIT2KO mice mdpi.com. | aacrjournals.orgjax.orgnih.govmdpi.comproteinatlas.org |
| Brainstem | Weak | jax.org | |
| Spinal Cord | Prominent/Trace | aacrjournals.orgjax.org | |
| Pituitary Gland | Overexpressed | genecards.orgnih.govwikipedia.org |
Peripheral Organ Expression
Beyond the central nervous system, GPR19 is also expressed in various peripheral organs, albeit often at lower or differential levels compared to the brain. Highest peripheral expression is noted in the testis and lymph nodes mdpi.com.
Other peripheral tissues where GPR19 expression has been detected include the heart, liver, and kidney, typically at lower levels sonybiotechnology.combiolegend.comnih.govbiorxiv.orgnih.govresearchgate.net. Additionally, expression has been reported in the spleen, lung, pancreas, and ovary guidetopharmacology.orgjax.orgwikipedia.org.
In the testis, GPR19 exhibits high levels of transcription in adults nih.gov. Both GPR19 mRNA and protein are present in adult mouse testes researchgate.net.
Table 2: Peripheral Organ Expression of GPR19 (Adult Mouse)
| Organ | Expression Level (mRNA/Protein) | Specific Notes | Source |
| Testis | High | High levels of transcription. Present in Leydig cells, pachytene, primary, and secondary spermatocytes. | mdpi.comuniprot.orgnih.govwikipedia.orgresearchgate.net |
| Lymph Nodes | High | mdpi.com | |
| Heart | Lower/Trace | sonybiotechnology.combiolegend.comnih.govjax.orgbiorxiv.orgnih.govresearchgate.net | |
| Liver | Lower/Weak | Elevated in GIT2KO mice mdpi.com. | sonybiotechnology.combiolegend.comnih.govjax.orgbiorxiv.orgnih.govmdpi.comresearchgate.net |
| Kidney | Lower/Trace | sonybiotechnology.combiolegend.comnih.govjax.orgbiorxiv.orgnih.govresearchgate.net | |
| Spleen | Detected | guidetopharmacology.org | |
| Lung | Trace | Predominantly in small cell lung cancer (cancerous tissue) aacrjournals.org. | aacrjournals.orgjax.orgbgee.org |
| Pancreas | Weak/Elevated | Elevated in GIT2KO mice mdpi.com. | aacrjournals.orgjax.orgmdpi.com |
| Ovary | Detected | guidetopharmacology.orgwikipedia.org |
Cellular Expression Profiling
GPR19 is predominantly expressed in neuronal cells during mouse embryogenesis guidetopharmacology.orgnih.govscbt.combiorxiv.orgsigmaaldrich.com. In humans, GPR19 expression has been observed in regions that overlap with the distribution of the dopamine (B1211576) D2 receptor in both the brain and the peripheral nervous system sonybiotechnology.combiolegend.com. Human embryonic stem cells (hESCs) also exhibit GPR19 expression guidetopharmacology.orgsonybiotechnology.combiolegend.com.
In specific cell types within the testis, this compound is found in Leydig cells, as well as in pachytene, primary, and secondary spermatocytes researchgate.net. Furthermore, GPR19 expression has been noted in various cancer cell lines, including human glioblastoma neuronal cells (where its expression can be adaptogen-induced) mdpi.com, small cell lung cancer cells sonybiotechnology.combiolegend.comaacrjournals.org, metastatic melanoma cells guidetopharmacology.orgsonybiotechnology.combiolegend.comaacrjournals.org, and breast cancer cells researchgate.net.
Developmental Regulation of this compound Expression
The expression of GPR19 is dynamically regulated throughout development, with a prominent role in the developing nervous system.
Postnatal and Adult Expression Dynamics
In postnatal and adult organisms, GPR19 continues to show significant expression in key neurological structures. High levels of transcription persist in the olfactory bulb, hippocampus, hypothalamic nuclei, and cerebellum, as well as in the testis of adult mice nih.gov. In contrast, lower levels of GPR19 expression are generally detected in adult peripheral organs such as the heart, liver, and kidney sonybiotechnology.combiolegend.comnih.gov. The expression of GPR19 in the suprachiasmatic nucleus of the adult hypothalamus also exhibits circadian fluctuations, highlighting its dynamic regulation in the mature organism mdpi.comnih.govbiorxiv.orgnih.govnih.govresearchgate.netkyoto-u.ac.jpbiorxiv.org.
Ligand Identification and Receptor Activation of Gpr19 Protein
Status of GPR19 Protein as an Orphan Receptor
GPR19 is officially recognized as an orphan Class A G protein-coupled receptor (GPCR) by the International Union of Basic and Clinical Pharmacology (IUHAR/BPS) nih.govmdpi.commdpi.com. It was initially identified in 1996 as a novel gene encoding a putative G protein-coupled receptor with abundant expression in the brain db-thueringen.de. As a member of the rhodopsin-like GPCR family, GPR19 is an evolutionarily conserved seven-transmembrane protein mdpi.commdpi.comgenecards.orgresearchgate.netresearchgate.net.
Its gene is located on chromosome 12p13.2-p12.3 in humans nih.govscbt.com. GPR19 is primarily expressed in the central nervous system, particularly the brain, but also exhibits notable expression in peripheral tissues such as the testis, lymph nodes, and ovary nih.govresearchgate.netthermofisher.combiorxiv.org. Research indicates that GPR19 mRNA expression in the suprachiasmatic nucleus, the master circadian clock in the brain, fluctuates in a circadian manner, suggesting a role in circadian rhythm regulation db-thueringen.deresearchgate.netbiorxiv.org. Beyond its fundamental cellular roles, GPR19 has been implicated in a variety of physiological and pathological processes, including cell cycle control, cancer metastasis, adipocyte proliferation, lipid metabolism, stress-associated apoptosis, mitochondrial function, and diabetes nih.govmdpi.commdpi.comaacrjournals.org. Its functionality is also closely linked to the aging process nih.govmdpi.commdpi.comresearchgate.net.
Adropin as a Putative Endogenous Ligand for this compound
The peptide hormone adropin has been widely proposed as a putative endogenous ligand for GPR19 nih.govmdpi.comdb-thueringen.debiorxiv.orgfrontiersin.orgphysiology.orgguidetopharmacology.orgphysiology.orgmdpi.combmj.comnih.gov. Adropin is encoded by the ENHO (energy homeostasis-associated) gene mdpi.comfrontiersin.orgguidetopharmacology.orgphysiology.orgmdpi.combmj.com and is synthesized primarily in the brain and liver, with additional production in the heart, lung, kidney medulla, gastrointestinal tract, muscles, and peripheral blood mononuclear cells db-thueringen.de. It circulates in the bloodstreams of both animals and humans db-thueringen.de. Physiologically, adropin is involved in regulating lipid and glucose homeostasis, maintaining insulin (B600854) sensitivity, influencing water consumption, exerting protective effects on the cardiovascular system, and improving cognitive function db-thueringen.defrontiersin.orgphysiology.orgmdpi.com.
Multiple studies have provided evidence supporting the interaction between adropin and GPR19, highlighting its functional significance in various biological contexts.
Key Research Findings on Adropin-GPR19 Interaction:
MAPK/ERK1/2 Pathway Activation: Adropin-mediated activation of GPR19 stimulates the intracellular mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK1/2) signaling pathway mdpi.comdb-thueringen.defrontiersin.orgphysiology.orgphysiology.org. This activation is crucial for upregulating E-cadherin and inducing phenotypic changes, such as decreased cell invasion, in human breast cancer cells mdpi.comfrontiersin.orgphysiology.org. Overexpression of GPR19 or its activation by adropin has been shown to induce mesenchymal-like breast cancer cells to adopt an epithelial-like phenotype, correlating with the stimulation of the ERK/MAPK pathway and elevated E-cadherin expression nih.gov.
Metabolic Regulation: In cardiac-derived H9c2 cells, adropin regulates pyruvate (B1213749) dehydrogenase (PDH) activity through a GPR19-p44/42 MAPK-PDK4 signaling pathway physiology.orgphysiology.orgmdpi.com. Knockdown of GPR19 prevented the effects of adropin treatment on pyruvate dehydrogenase kinase 4 (PDK4), suggesting GPR19's role as adropin's putative cellular receptor in cardiac cells physiology.org.
Central Physiological Regulation: In vivo studies involving Gpr19 gene silencing in the rat brain demonstrated that the inhibitory effect of adropin on water deprivation-induced drinking was attenuated, indicating GPR19's involvement in central physiological regulation mediated by adropin physiology.orgmdpi.com.
Fibroblast Activation and Fibrosis: Research investigating the role of adropin in fibroblast activation and fibrosis demonstrated that knockdown of GPR19 abrogated the therapeutic effects of adropin on α-smooth muscle actin (αSMA) and GLI1 expression in fibroblasts bmj.com. This suggests that adropin may regulate GLI1 signaling and fibroblast activation via GPR19, establishing a novel regulatory loop where adropin inhibits fibroblast activation through GPR19-dependent inhibition of hedgehog/GLI1 signaling bmj.com.
Table 1: Summary of Evidence Supporting Adropin-GPR19 Interaction
| Interaction Aspect | Research Finding | Citation |
| MAPK/ERK1/2 Pathway | Adropin activates GPR19, stimulating MAPK/ERK1/2 pathway. This leads to phenotypic changes like decreased cell invasion and upregulation of E-cadherin in breast cancer cells. Overexpression of GPR19 and adropin can induce activation of ERK and protein kinase B (AKT) signaling pathways, involved in pre-adipocyte proliferation and differentiation. | nih.govmdpi.comdb-thueringen.defrontiersin.orgphysiology.org |
| Metabolic Regulation | Adropin regulates pyruvate dehydrogenase (PDH) in cardiac cells via a GPR19-MAPK-PDK4 signaling pathway; GPR19 knockdown prevents these effects. | physiology.orgphysiology.orgmdpi.com |
| Central Regulation | Gpr19 gene silencing in the brain attenuated adropin's inhibitory effect on water deprivation-induced drinking in rats. | physiology.orgmdpi.com |
| Fibroblast Modulation | Knockdown of GPR19 abrogated the antifibrotic effects of adropin on αSMA- and GLI1-expression in fibroblasts, indicating GPR19's role in adropin-mediated regulation of GLI1 signaling and fibroblast activation. Recombinant adropin peptides inhibited fibroblast activation via GPR19-dependent inhibition of hedgehog/GLI1 signaling. | bmj.com |
Despite the compelling evidence, the deorphanization of GPR19 remains a subject of ongoing discussion and challenges. While numerous studies have linked adropin to GPR19, a direct interaction could not be confirmed in a specific deorphanization study by Foster et al. nih.govmdpi.commdpi.com. The IUPHAR/BPS Guide to PHARMACOLOGY also notes that further confirmatory evidence is required for its official deorphanization guidetopharmacology.orgnih.gov.
Mechanisms of this compound Activation by Ligands
G protein-coupled receptors, including GPR19, mediate cellular responses by coupling to G proteins. GPR19 has been proposed to couple to Gαi, which typically leads to the inhibition of adenylate cyclase and a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels nih.govmdpi.comdb-thueringen.de.
The general mechanism of G protein activation by GPCRs involves several steps:
Ligand Binding and Conformational Change: When a ligand binds to a GPCR, it induces a conformational rearrangement within the receptor's heptahelical transmembrane core and juxtamembrane loop regions nih.govwikipedia.orgencyclopedia.pub. This conformational change enables the GPCR to act as a guanine (B1146940) nucleotide exchange factor (GEF) wikipedia.orgencyclopedia.pub.
GTP-GDP Exchange: The activated GPCR catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the receptor-associated Gα subunit of the heterotrimeric G protein nih.govwikipedia.orgencyclopedia.pub.
Subunit Dissociation and Signaling: This guanine nucleotide exchange initiates the dissociation of the GTP-bound Gα subunit from the Gβγ subcomplex and from the receptor itself nih.govwikipedia.orgencyclopedia.pub. The dissociated Gα-GTP and Gβγ subcomplexes are then free to interact with and regulate various downstream intracellular signaling proteins or target functional proteins, eliciting diverse cellular responses nih.gov.
In the context of adropin as a ligand, GPR19 stimulation leads to the activation of the MAPK/ERK1/2 pathway mdpi.comdb-thueringen.defrontiersin.orgphysiology.orgphysiology.org. This pathway is critical for cell cycle progression and can trigger cellular changes, including cell division nih.govmdpi.com. Furthermore, both GPR19 overexpression and adropin activation can induce the activation of ERK and protein kinase B (AKT) signaling pathways, which play roles in the proliferation and differentiation of pre-adipocytes mdpi.com. Adropin, through GPR19, also specifically regulates pyruvate dehydrogenase (PDH) in cardiac cells via a MAPK-PDK4 signaling cascade physiology.orgphysiology.orgmdpi.com. These diverse signaling outputs suggest GPR19's involvement as a coordinator of aging-associated metabolic dysfunction, stress responses, DNA integrity management, and cellular senescence mdpi.com.
Constitutive Activity of this compound
Constitutive activity refers to the ability of a receptor to exhibit signaling activity even in the absence of a bound ligand. Observations regarding the constitutive activity of GPR19 are mixed within the scientific literature.
Some studies suggest that GPR19 may indeed display constitutive activity, particularly when it is overexpressed. For instance, overexpression of GPR19 has been shown to induce the expression of ERK and E-cadherin, an effect that was further enhanced upon the addition of adropin nih.govmdpi.com. This implies a basal level of activity that can be augmented by a ligand.
However, other research provides contrasting findings. A comprehensive study that evaluated the constitutive activity of 40 orphan Class A receptors, including GPR19, within the cAMP signaling pathway, concluded that GPR19 did not exhibit constitutive activity based on their defined criteria nih.govnih.govplos.orgcore.ac.uk. The criteria for constitutive activation in this study included a 200% elevation or a 40% inhibition of baseline cAMP levels nih.govnih.govplos.org. These results suggest that Gαi and Gαs protein-induced cAMP signaling may not be the primary signaling pathways activated by GPR19 in the absence of a stimulating ligand nih.gov.
Despite these conflicting results regarding cAMP-dependent constitutive activity, subsequent studies have observed constitutive recruitment of β-arrestin by GPR19 and many other orphan GPCRs (82 in total) nih.govmdpi.com. This suggests that constitutive β-arrestin recruitment might be a common feature among a broad range of GPCRs nih.govmdpi.com. The presence of high basal activity, which can still engage cognate G proteins in the absence of an agonist, is a plausible scenario that could account for some observed effects aacrjournals.org.
Signal Transduction Mechanisms of Gpr19 Protein
G-Protein Coupling Selectivity of GPR19 Protein
The initial and most critical step in GPR19-mediated signaling is its selective coupling to specific families of Gα subunits. This selectivity dictates the primary intracellular response to receptor activation. G proteins are broadly classified into four main families based on the alpha (α) subunit: Gαs, Gαi/o, Gαq/11, and Gα12/13. nih.gov
Current research indicates that GPR19 predominantly couples to the Gαi/o family of G proteins. nih.gov The primary function of activated Gαi/o subunits is the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP into cyclic AMP (cAMP). nih.gov By coupling with Gαi/o, GPR19 is poised to attenuate adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. nih.govmdpi.com This G protein-mediated inhibition of cAMP production is a key aspect of GPR19's signaling profile. mdpi.com The screening of orphan receptors like GPR19 can be facilitated by overexpressing them and detecting subsequent changes in basal cAMP levels. nih.gov
While the coupling of GPR19 to the Gαi/o family is established, its association with other G-protein subunits, such as the Gαq/11 and Gα12/13 families, is not well-documented in current scientific literature. The Gαq/11 pathway typically involves the activation of phospholipase C, while the Gα12/13 pathway is linked to the regulation of the Rho family of GTPases and the actin cytoskeleton. frontiersin.orgwikipedia.org Although GPCRs can exhibit promiscuous coupling to multiple G-protein families, specific evidence detailing a functional interaction between GPR19 and the Gαq/11 or Gα12/13 subunits is presently limited.
Downstream Effector Pathways Activated by this compound Signaling
Following G-protein activation, the signal is propagated through various intracellular pathways that ultimately regulate cellular processes. GPR19 has been shown to modulate several key signaling cascades.
A significant downstream consequence of GPR19 signaling is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2) branch. nih.govmdpi.com Studies have demonstrated that both the overexpression of GPR19 and its activation by its putative ligand, adropin, can lead to the phosphorylation and subsequent activation of ERK1/2. nih.gov This activation has been linked to cellular processes such as the mesenchymal-to-epithelial transition in breast cancer cells. nih.gov
In addition to the MAPK/ERK pathway, GPR19 signaling has been connected to the activation of the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway. Evidence suggests that GPR19 overexpression can stimulate this signaling cascade, which is crucial for regulating cell survival, growth, and proliferation. nih.gov Upon cellular stimulation, PI3K phosphorylates and activates AKT, which in turn can trigger other downstream effectors involved in metabolism and apoptosis. nih.gov
Consistent with its coupling to Gαi/o proteins, GPR19 signaling leads to the modulation of intracellular cyclic AMP (cAMP) levels. nih.govmdpi.com The primary mechanism is the Gαi-mediated inhibition of adenylyl cyclase, resulting in a reduction of cAMP synthesis. nih.gov This suggests that one of the principal roles of GPR19 activation is to decrease cAMP-dependent signaling pathways. However, some research also notes that in the absence of a stimulating ligand, cAMP signaling may not be the most prevalent pathway induced by GPR19's constitutive activity. nih.gov
Table 1: Summary of GPR19 Signal Transduction Pathways
| Pathway Component | Interaction/Effect | Outcome |
|---|---|---|
| G-Protein Coupling | ||
| Gαi/o | Preferential Coupling | Initiation of inhibitory signaling cascade |
| Adenylyl Cyclase | Inhibition | Decrease in cAMP synthesis |
| Gαq/11, Gα12/13 | Association not well-documented | - |
| Downstream Pathways | ||
| MAPK/ERK1/2 | Activation/Phosphorylation | Regulation of cell transition and other processes |
| PI3K/AKT | Activation | Promotion of cell survival and proliferation |
| cAMP | Reduction | Attenuation of cAMP-dependent pathways |
β-Arrestin Recruitment and this compound Regulation
The regulation of G protein-coupled receptor (GPCR) signaling is a tightly controlled process, with β-arrestins playing a central role in signal termination and the initiation of distinct signaling cascades. In the context of the this compound, the recruitment of β-arrestin is a key regulatory event, although the precise molecular mechanisms are still an active area of investigation.
Studies have indicated the constitutive recruitment of β-arrestin to GPR19, a phenomenon observed in a significant number of orphan GPCRs, suggesting it may be a common characteristic of this receptor class. nih.gov This constitutive interaction implies that even in the absence of a specific activating ligand, GPR19 may be poised to interact with β-arrestin, potentially influencing basal signaling levels and receptor localization.
The canonical mechanism of β-arrestin recruitment to GPCRs involves the phosphorylation of the receptor's intracellular domains, typically the third intracellular loop or the C-terminal tail, by G protein-coupled receptor kinases (GRKs). mdpi.comwikipedia.org These phosphorylated serine and threonine residues act as high-affinity docking sites for β-arrestins. wikipedia.orgnih.gov Upon binding, β-arrestin sterically hinders the coupling of the receptor to G proteins, leading to the desensitization of G protein-mediated signaling. Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, to promote the internalization of the receptor from the cell surface. This process not only attenuates signaling but also allows for the resensitization of the receptor upon dephosphorylation and recycling back to the plasma membrane.
While the specific GRKs that phosphorylate GPR19 and the exact phosphorylation sites have yet to be fully elucidated, the general principles of GRK-mediated phosphorylation are well-established for other GPCRs. mdpi.comnih.gov Different GRKs can exhibit distinct phosphorylation patterns on a receptor, creating a "phosphorylation barcode" that may dictate the affinity and conformation of the recruited β-arrestin, thereby influencing the downstream signaling outcomes. nih.gov
Beyond its role in desensitization and internalization, β-arrestin recruitment to GPCRs can initiate a second wave of signaling that is independent of G proteins. By acting as a scaffold, β-arrestin can bring together components of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. For instance, β-arrestin can facilitate the activation of extracellular signal-regulated kinase (ERK) by forming a complex with components like Raf, MEK, and ERK. nih.gov This β-arrestin-mediated ERK activation often exhibits different kinetics and subcellular localization compared to G protein-dependent ERK activation, leading to distinct physiological responses. nih.gov Given that GPR19 has been shown to activate the ERK pathway, it is plausible that a β-arrestin-dependent mechanism contributes to this signaling output. nih.govreoken.com
Table 1: Key Proteins in β-Arrestin Recruitment and GPR19 Regulation
| Protein/Molecule | Function in GPCR Signaling | Putative Role in GPR19 Regulation |
| β-Arrestin | Binds to phosphorylated GPCRs, mediates desensitization, internalization, and G protein-independent signaling. | Constitutively recruited to GPR19; likely involved in regulating its signaling and trafficking. |
| GRKs (G protein-coupled receptor kinases) | Phosphorylate agonist-activated GPCRs on serine and threonine residues, creating docking sites for β-arrestins. | The specific GRKs that phosphorylate GPR19 are yet to be identified but are presumed to be critical for β-arrestin recruitment. |
| Clathrin | A key protein in the formation of coated pits for receptor-mediated endocytosis. | Likely involved in the β-arrestin-mediated internalization of GPR19. |
| AP-2 (Adaptor Protein 2) | An adaptor protein that links clathrin to the transmembrane receptors during endocytosis. | Expected to participate in the clathrin-mediated endocytosis of GPR19. |
| ERK (Extracellular signal-regulated kinase) | A key downstream effector in the MAPK signaling pathway, regulating cell proliferation, differentiation, and survival. | GPR19 activation leads to ERK phosphorylation; β-arrestin may act as a scaffold in this process. nih.govreoken.com |
Cross-Talk with Other Signaling Pathways
The signaling initiated by GPR19 is not an isolated event but rather integrates with other major intracellular signaling networks, a phenomenon known as signal cross-talk. This integration allows for a more complex and nuanced cellular response to external stimuli. GPR19 has been demonstrated to engage in cross-talk with at least two critical signaling pathways: the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. nih.govreoken.com
MAPK/ERK Pathway:
Activation of GPR19 has been shown to lead to the phosphorylation and activation of ERK1/2. nih.govreoken.com The MAPK/ERK pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, survival, and migration. frontiersin.org The activation of this pathway by GPCRs can occur through several mechanisms. One common mechanism involves the transactivation of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). nih.govnih.gov In this scenario, GPCR activation leads to the release of growth factor precursors, which then bind to and activate their cognate RTKs. The activated RTK then initiates the canonical Ras-Raf-MEK-ERK signaling cascade. cellsignal.com While it has not been definitively demonstrated for GPR19, this is a plausible mechanism for its activation of the ERK pathway.
Alternatively, GPCRs can activate the ERK pathway through β-arrestin-mediated scaffolding of the kinase cascade, as mentioned previously, or through G protein-dependent mechanisms involving protein kinase C (PKC) or Src family kinases. nih.govcellsignal.com The specific molecular links between GPR19 and the MAPK/ERK cascade are an area of ongoing research.
PI3K/Akt Pathway:
In addition to the MAPK/ERK pathway, GPR19 signaling also intersects with the PI3K/Akt pathway. nih.govreoken.com The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism. nih.gov Activation of this pathway typically occurs downstream of growth factor receptors, but GPCRs can also engage this cascade. Overexpression of GPR19 has been shown to induce the activation of the PI3K/Akt signaling pathway. nih.gov
The activation of PI3K by GPCRs can be mediated by both Gα and Gβγ subunits. nih.govresearchgate.net For instance, Gβγ subunits can directly bind to and activate the p110γ isoform of PI3K. researchgate.net Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt. This recruitment to the membrane allows for the phosphorylation and activation of Akt by upstream kinases like PDK1. Activated Akt then phosphorylates a multitude of downstream targets to exert its cellular effects. The precise mechanism by which GPR19 activates the PI3K/Akt pathway remains to be fully elucidated but likely involves the canonical G protein-dependent activation of PI3K.
The concurrent activation of both the MAPK/ERK and PI3K/Akt pathways by GPR19 suggests that this receptor can influence a broad spectrum of cellular functions, from proliferation and survival to metabolism. The balance and integration of these two pathways are likely crucial in determining the ultimate physiological outcome of GPR19 activation.
Table 2: GPR19 Cross-Talk with Other Signaling Pathways
| Interacting Pathway | Key Mediators | Functional Outcomes |
| MAPK/ERK Pathway | Ras, Raf, MEK, ERK1/2 | Regulation of cell proliferation, differentiation, and survival. frontiersin.org |
| PI3K/Akt Pathway | PI3K, PIP3, PDK1, Akt | Promotion of cell survival, growth, and metabolism. nih.gov |
Cellular and Molecular Functions Mediated by Gpr19 Protein
Regulation of Cell Cycle Progression and Cellular Proliferation
GPR19 has been identified as a regulator of the cell cycle and cellular proliferation. mdpi.comnih.gov Its dysregulation is often linked to pathological conditions, including cancer, where it can influence the rate of cell division. mdpi.comdb-thueringen.de
Research suggests that GPR19 plays a supportive role in the progression of the cell cycle, specifically during the G2-M phase transition. nih.gov In lung cancer cells, the expression of GPR19 has been observed to be cell-cycle dependent, with mRNA levels peaking during the S-phase. aacrjournals.org Knockdown experiments in these cells are consistent with the hypothesis that GPR19 is important for the G2-M phase of the cell cycle. aacrjournals.org This suggests that GPR19 may be involved in the complex regulatory network that ensures cells are prepared for mitosis. nih.gov
Multiple studies have demonstrated that GPR19 expression is associated with an increase in cell proliferation. db-thueringen.de This has been observed in various cancer cell lines. db-thueringen.denih.gov For instance, overexpression of GPR19 has been linked to the activation of the ERK and protein kinase B (AKT) signaling pathways, both of which are known to be involved in controlling cell proliferation. mdpi.comnih.gov The activation of these pathways can lead to changes in gene expression that drive the cell cycle forward. nih.gov
Table 1: Summary of GPR19's Role in Cell Cycle and Proliferation
| Cellular Process | Specific Role of GPR19 | Associated Signaling Pathways | Cell Type/Context | Key Findings |
| Cell Cycle Progression | Supporting role in G2-M transition | Not explicitly detailed | Lung Cancer Cells | GPR19 mRNA expression is cell-cycle dependent and peaks in S-phase. aacrjournals.org |
| Cellular Proliferation | Promotes cell division | ERK/MAPK, AKT | Pre-adipocytes, Cancer Cells | Overexpression of GPR19 activates pro-proliferative pathways. mdpi.comnih.gov |
Role in Cellular Differentiation and Phenotypic Plasticity
GPR19 is also involved in directing cellular differentiation and modulating the ability of cells to change their phenotype, a concept known as phenotypic plasticity.
GPR19 has been shown to facilitate the mesenchymal-epithelial transition (MET). mdpi.comnih.govdb-thueringen.de This process is the reverse of the epithelial-mesenchymal transition (EMT) and is crucial for the colonization step of cancer metastasis. nih.gov In breast cancer cells with a mesenchymal-like phenotype, the overexpression of GPR19, or its activation by the putative ligand adropin, induces a shift towards an epithelial-like phenotype. nih.govuantwerpen.be This transition is characterized by an upregulation of E-cadherin expression and is mediated through the activation of the MAPK/ERK1/2 pathway. nih.govuantwerpen.be
The influence of GPR19 extends to the regulation of fat cells. Both the overexpression of GPR19 and its activation by adropin can stimulate the activation of ERK and AKT signaling pathways, which play a role in managing the proliferation and differentiation of pre-adipocytes. nih.gov This suggests that GPR19 is a component of the molecular machinery that controls adipogenesis. mdpi.com
Table 2: GPR19's Involvement in Cellular Differentiation and Plasticity
| Cellular Process | Specific Role of GPR19 | Associated Signaling Pathways | Cell Type/Context | Key Findings |
| Mesenchymal-Epithelial Transition (MET) | Promotes transition to an epithelial-like phenotype | MAPK/ERK1/2 | Breast Cancer Cells | GPR19 upregulates E-cadherin expression, facilitating a key step in metastasis. mdpi.comnih.govuantwerpen.be |
| Adipocyte Differentiation | Modulates proliferation and differentiation | ERK, AKT | Pre-adipocytes | GPR19 activation is involved in controlling the development of fat cells. nih.gov |
Control of Apoptosis and Cell Survival
GPR19 signaling has been linked to the fundamental processes of apoptosis (programmed cell death) and cell survival. mdpi.comdb-thueringen.de Studies indicate that GPR19 can decrease apoptosis, thereby promoting cell survival. db-thueringen.de In experimental models, GPR19 expression has been shown to lessen the harmful effects of cellular stressors that would typically lead to cell death. nih.gov For example, GPR19 expression can attenuate the loss of cell viability induced by oxidative stress from hydrogen peroxide or DNA damage. nih.gov This protective role suggests that GPR19 may be an important factor in cellular stress responses. mdpi.comnih.gov
Involvement in DNA Damage Response and Repair Mechanisms
G protein-coupled receptor 19 (GPR19) is increasingly recognized for its role in the intricate network of cellular responses to DNA damage. Research indicates that the expression level of GPR19 is a critical determinant of its function in maintaining genomic integrity. At higher expression levels, GPR19 appears to co-regulate the systems responsible for sensing and repairing DNA damage. nih.govnih.gov This suggests a role for GPR19 in coordinating the cellular machinery that identifies DNA lesions and initiates repair processes.
Studies have revealed a potential functional relationship between GPR19 and the breast cancer susceptibility protein 1 (BRCA1), a key player in the DNA damage response, particularly in the repair of double-strand breaks through homologous recombination. frontiersin.org The molecular signature of GPR19 perturbation shows a significant overlap with the BRCA1 protein-protein interaction network, suggesting that GPR19 may influence BRCA1-mediated DNA repair pathways. nih.gov Further investigation into this connection could elucidate the specific mechanisms by which GPR19 contributes to the maintenance of genomic stability.
Interestingly, the influence of GPR19 on DNA integrity is dose-dependent. While moderate increases in GPR19 expression are associated with protective and remedial signaling, very high levels of expression are linked to a phenotype of DNA damage and the induction of cellular senescence. nih.gov At these elevated expression levels, a functional link to processes of cellular senescence is observed, suggesting that GPR19 may act as a coordinator of DNA integrity management and eventual cell fate decisions. nih.govnih.gov This transition from a protective to a pro-senescence role highlights the complexity of GPR19 signaling in the DNA damage response. Moreover, at the highest expression levels, GPR19 has been shown to influence p53-mediated cell control, a critical pathway in the cellular response to DNA damage that can lead to cell cycle arrest, apoptosis, or senescence. nih.gov
Research Findings on GPR19 and DNA Damage Response
| GPR19 Expression Level | Associated DNA Damage Response Phenotype | Potential Interacting Proteins/Pathways |
| Higher Expression | Co-regulation of DNA damage sensing and repair systems. nih.govnih.gov | BRCA1-related activity. nih.gov |
| High Expression (5 µg) | DNA damage and pro-aging/telomere attrition. nih.gov | Senescence pathways. nih.gov |
| Very High Expression (10 µg) | p53-mediated cell control and cellular degradation. nih.gov | p53 pathway. nih.gov |
Regulation of Unfolded Protein Response (UPR)
The unfolded protein response (UPR) is a crucial cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Evidence strongly suggests an association between the upregulation of GPR19 and the activation of the UPR. mdpi.comresearchgate.net This connection points to a role for GPR19 in managing proteotoxic stress and maintaining protein homeostasis within the cell.
Analysis of GPR19-associated proteins reveals that cohorts with upregulated GPR19 are more strongly associated with the UPR, among other pathways like DNA damage response and cholesterol management. mdpi.com This indicates that GPR19 signaling is part of a broader cellular network that responds to various stressors, including those that disrupt protein folding. The specific mechanisms by which GPR19 activation leads to the induction of the UPR are still under investigation. However, it is hypothesized that GPR19 may act as a sensor or modulator of cellular stress, which in turn triggers the canonical UPR signaling cascades. The UPR is primarily mediated by three ER-transmembrane sensors: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Future research is needed to determine if and how GPR19 signaling directly or indirectly influences the activation of these key UPR sensors.
Influence on Mitochondrial Homeostasis and Function
GPR19 plays a significant role in the regulation of mitochondrial homeostasis and function, with its effects appearing to be multifaceted and dependent on its expression level. nih.gov Studies have implicated GPR19 in the control of mitochondrial respiration and energy metabolism. nih.govcancer.gov
A key signaling pathway identified involves the peptide adropin, which has been proposed as a ligand for GPR19. In cardiac cells, adropin-induced GPR19 signaling through the MAPK-PDK4 pathway has been shown to regulate pyruvate (B1213749) dehydrogenase (PDH), a critical enzyme in glucose oxidation. nih.gov This regulation leads to an increase in mitochondrial respiration and oxygen consumption, highlighting a role for GPR19 in modulating cellular energy production. nih.gov
Furthermore, research has indicated a bi-functional phenotype for the actions of GPR19 on mitochondrial activity. nih.gov At median expression levels, GPR19's effect on mitochondrial function appears to be complex, potentially sitting between levels that detect cellular stress and those that exacerbate it. nih.gov Proteomic analyses have shown that GPR19 is associated with mitochondrial protein complexes, most notably the Prohibitin complex, which is involved in maintaining mitochondrial integrity and function. nih.gov
GPR19 also appears to influence mitochondrial dynamics. Reductions in OPA1, a protein crucial for mitochondrial fusion and cristae architecture, have been observed in the context of GPR19 activity, which could negatively impact the mitochondrial network. nih.gov Conversely, increases in proteins like SDHA, PPIF, and TOMM20, which are involved in the electron transport chain and protein import, have also been noted. nih.gov These findings suggest that GPR19 can modulate various aspects of mitochondrial biology, from energy metabolism to structural integrity and dynamics.
Key Research Findings on GPR19 and Mitochondrial Function
| Aspect of Mitochondrial Function | Role of GPR19 | Associated Signaling Molecules/Pathways |
| Mitochondrial Respiration | Regulates mitochondrial fuel substrate utilization. nih.gov | Adropin-GPR19-MAPK-PDK4 signaling, Pyruvate Dehydrogenase (PDH). nih.gov |
| Mitochondrial Integrity | Associates with the Prohibitin complex. nih.gov | Prohibitin. nih.gov |
| Mitochondrial Dynamics | Influences proteins involved in mitochondrial fusion and structure. nih.gov | OPA1. nih.gov |
| Protein Import & Metabolism | Affects levels of key mitochondrial proteins. nih.gov | SDHA, PPIF, TOMM20. nih.gov |
Modulation of Cellular Stress Responses
GPR19 functions as a significant modulator of cellular stress responses, with its activity being intricately linked to its expression levels. nih.govnih.gov The receptor is involved in sensory, protective, and remedial signaling systems that are associated with aging-related pathology and cellular stress. nih.govnih.gov The cellular response to GPR19 activation is not static; rather, it exhibits a progressive transition of phenotypes based on the concentration of the receptor. nih.gov
At low expression levels, GPR19 primarily regulates signaling pathways linked to metabolic responses to stress. nih.govnih.gov For instance, at the lowest tested expression levels (0.5 µg), pathways related to glucose-based metabolism and adipocyte function are prominent. nih.gov As the expression of GPR19 increases (1 µg), there is a shift towards the activation of pathways involved in resistance to reactive oxygen species (ROS) and longevity regulation. nih.gov This suggests a role for GPR19 in mitigating oxidative damage at this expression level.
At a median expression level (2 µg), GPR19 signaling intersects with oncological pathways, metabolism, and circadian rhythm. nih.gov As expression levels continue to rise (5 µg), the cellular phenotype shifts towards one associated with senescence, DNA damage, and telomere attrition. nih.gov At the highest expression levels (10 µg), GPR19 is linked to profound cellular stress responses, including disruptions to muscular function, p53-mediated cell control, and cellular degradation processes such as nuclear envelope breakdown. nih.gov This dose-dependent functional diversity suggests that GPR19 may act as a coordinator, managing different aspects of the aging process and cellular stress responses across the lifespan. nih.gov
Dose-Dependent Cellular Responses to GPR19 Expression
| GPR19 Expression Level (cDNA transfected) | Dominant Cellular Response Pathways |
| 0.5 µg | Glucose and adipose regulatory pathways. nih.gov |
| 1 µg | Ameliorative responses to oxidative stressors. nih.gov |
| 2 µg | Intersection of oncological pathways, metabolism, and circadian rhythm. nih.gov |
| 5 µg | DNA damage and telomere protective activity. nih.gov |
| 10 µg | Critical levels of cell stress, potentially leading to final cell fate decisions. nih.gov |
Physiological Roles of Gpr19 Protein Non Human Model Systems
GPR19 Protein in Circadian Rhythm Regulation
GPR19 plays a significant role in the modulation of the central circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus. mdpi.comnih.gov Studies in mouse models have demonstrated its involvement in determining the natural period of the clock and its response to light cues.
In the absence of external time cues, such as in constant darkness, organisms rely on their internal circadian clock to maintain a roughly 24-hour rhythm of activity. This internal rhythm is known as the free-running period. Mouse models lacking the GPR19 gene (Gpr19-/-) have been shown to exhibit a significantly prolonged free-running period compared to their wild-type (Gpr19+/+) counterparts. nih.govnih.govkyoto-u.ac.jpresearchgate.net This finding indicates that GPR19 is a crucial component in the molecular machinery that determines the intrinsic speed of the circadian clock. mdpi.comresearchgate.net Gpr19-/- mice also display a delayed onset of daily locomotor activity. nih.govnih.govresearchgate.net
Table 1: Effect of GPR19 Deficiency on Free-Running Period in Mice
| Genotype | Free-Running Period (Hours) | Observation |
|---|---|---|
| Wild-Type (Gpr19+/+) | ~23.7 | Normal circadian period. |
The circadian clock entrains to the external light-dark cycle primarily through light-induced phase shifts. Light exposure during the early subjective night causes a phase delay (shifting activity to a later time), while light in the late subjective night causes a phase advance. Studies have revealed that GPR19 is specifically involved in the phase-delaying response to light. nih.gov Gpr19-/- mice exhibit a significantly reduced capacity for light-induced phase delays when exposed to a light pulse in the early subjective night (Circadian Time 14). nih.govnih.gov However, their ability to phase-advance in response to light in the late subjective night (Circadian Time 22) remains comparable to that of wild-type mice. nih.govresearchgate.net This suggests that GPR19 plays a specific role in the signaling pathway that mediates phase delays but not phase advances. nih.govnih.gov This impairment is accompanied by a reduced response of c-Fos expression in the dorsal region of the SCN. nih.govnih.govresearchgate.net
Table 2: Light-Induced Phase Shifts in Gpr19+/+ vs. Gpr19-/- Mice
| Light Pulse Timing | Light Intensity | Genotype | Phase Shift (Hours) |
|---|---|---|---|
| CT14 (Phase Delay) | 200 lx | Wild-Type (Gpr19+/+) | -2.04 ± 0.12 |
| Knockout (Gpr19-/-) | -1.16 ± 0.16 | ||
| CT22 (Phase Advance) | 200 lx | Wild-Type (Gpr19+/+) | +0.72 ± 0.15 |
| Knockout (Gpr19-/-) | +0.60 ± 0.16 |
Data presented as mean ± SEM. A negative value indicates a phase delay, and a positive value indicates a phase advance. Data sourced from Yamaguchi et al. (2021). nih.gov
The core circadian clock is composed of a network of interlocking transcriptional-translational feedback loops involving several key clock genes. GPR19 deficiency has been shown to alter the expression of some of these genes within the SCN. nih.gov Specifically, the absence of GPR19 leads to the downregulation of rhythmic genes that normally reach their peak expression levels during the night. mdpi.com Notable among these are Bmal1 and Gpr176, another orphan GPCR involved in circadian regulation. nih.govnih.govkyoto-u.ac.jpresearchgate.net Conversely, the gene encoding Neuromedin U (Nmu) was found to be up-regulated in Gpr19-/- mice. nih.gov These alterations in gene expression likely contribute to the observed changes in the free-running period and light-induced phase shifts in these animals. nih.gov
This compound in Energy Metabolism and Homeostasis (Mouse Models)
Beyond its role in the central clock, GPR19 has emerged as a regulator of systemic energy metabolism and homeostasis. nih.govresearchgate.net Studies using GPR19 knockout (KO) mice have uncovered its influence on energy expenditure, physical activity, and glucose metabolism, often in a sex-dependent manner. nih.govbiorxiv.orgbohrium.com
Metabolic analysis of GPR19 KO mice has revealed a distinct phenotype characterized by a shift in whole-body energy metabolism. nih.gov The loss of GPR19 function leads to an increase in total energy expenditure in both male and female mice. nih.govresearchgate.netnih.gov This increase was observed in male mice on a low-fat diet and in female mice on both low-fat and high-fat diets. nih.gov Paradoxically, this heightened energy expenditure is coupled with a general decrease in total physical activity. nih.govnih.gov The reduction in physical activity was a non-significant trend in male mice but reached statistical significance in female mice under high-fat diet conditions. nih.gov This combination of increased energy expenditure and decreased activity suggests a potential shift in basal metabolic rate or other components of energy balance. nih.gov
Table 3: Metabolic Phenotype of GPR19 Knockout Mice
| Parameter | Male GPR19 KO vs. Wild-Type | Female GPR19 KO vs. Wild-Type |
|---|---|---|
| Energy Expenditure | Increased (on low-fat diet) | Increased (on low-fat and high-fat diets) |
| Physical Activity | Trend towards decrease | Significantly decreased (on high-fat diet) |
The metabolic consequences of GPR19 deficiency are not uniform between sexes, with the most striking differences observed in glucose homeostasis, particularly under conditions of diet-induced obesity. nih.gov Male GPR19 KO mice, but not female KO mice, display significant glucose intolerance when fed a high-fat diet. nih.govresearchgate.netnih.govbiorxiv.org This indicates that in males, GPR19 is necessary for maintaining normal glucose disposal under metabolic stress. nih.gov Furthermore, in these obese male KO mice, the impaired glucose tolerance is associated with changes in the liver, including hepatomegaly (enlarged liver) and decreased expression of key genes and proteins involved in fatty acid oxidation and hepatic glucose production. nih.govnih.gov These findings point to a sex-specific role for GPR19 in mediating nutrient signaling and substrate utilization in the liver, which becomes particularly evident in the context of diet-induced obesity. nih.gov
Regulation of Lipid Metabolism and Hepatic Steatosis
In non-human model systems, the G protein-coupled receptor 19 (GPR19) has been identified as a potential regulator of lipid metabolism and the development of hepatic steatosis, with observed effects being notably sex-dependent. researchgate.netnih.gov Studies utilizing a GPR19 knockout (KO) mouse model have demonstrated that the absence of this receptor impacts whole-body energy metabolism, particularly under obesogenic conditions induced by a high-fat diet (HFD). researchgate.netbiorxiv.org
Research has shown that male GPR19 KO mice, when subjected to a HFD, develop diet-induced hepatomegaly (enlarged liver), a condition not observed in their female counterparts. researchgate.netnih.gov This increase in liver mass in male KO mice is associated with a decreased expression of key genes involved in fatty acid oxidation. researchgate.netnih.gov Consequently, the loss of GPR19 appears to impair the liver's ability to process fats, contributing to lipid accumulation. While both male and female KO mice exhibit increased energy expenditure, the metabolic consequences diverge significantly, with only male mice showing glucose intolerance in response to a high-fat diet. researchgate.netnih.gov
These findings suggest that GPR19 plays a protective role against the development of diet-induced hepatic steatosis, at least in males, by modulating the expression of genes critical for lipid metabolism in the liver. researchgate.net The absence of GPR19 disrupts this regulation, leading to a phenotype characterized by increased liver mass and altered lipid handling, highlighting its importance in maintaining hepatic metabolic homeostasis. nih.gov
Table 1: Effects of GPR19 Knockout on Hepatic Phenotype in Mice on a High-Fat Diet
| Feature | Male GPR19 KO Mice | Female GPR19 KO Mice |
|---|---|---|
| Hepatomegaly | Present | Absent |
| Expression of Fatty Acid Oxidation Genes | Decreased | Unchanged |
| Glucose Intolerance | Present | Absent |
This compound in Cardiovascular Physiology (Mouse Models)
Regulation of Cardiac Metabolic Homeostasis
In mouse models, GPR19 signaling is implicated in the regulation of cardiac metabolic homeostasis, particularly in the context of diet-induced obesity. researchgate.net The heart has high energy demands and relies on efficient mitochondrial energy metabolism; GPR19 appears to be part of a novel signaling pathway that helps maintain this crucial balance. researchgate.net Studies on whole-body GPR19 knockout mice have revealed that the absence of this receptor leads to altered cardiac energy metabolism. researchgate.net This suggests that GPR19 signaling is necessary for preserving normal metabolic function in the heart, and its depletion can disrupt the delicate equilibrium of nutrient signaling and energy production within cardiac cells. researchgate.net Further research indicates that the adropin-GPR19 signaling axis plays a role in modulating cardiac metabolic flexibility, which is the heart's ability to switch between different energy sources like fatty acids and glucose. This flexibility is vital for adapting to changing physiological demands and is often impaired in metabolic diseases.
Impact on Myocardial Contractile Function
The dysregulation of energy metabolism in the heart, as seen in obese subjects, can constrain myocardial contractile function, especially under conditions of increased workload. researchgate.net Research using GPR19 KO mice suggests that the receptor's role in metabolic homeostasis is directly linked to preserving the heart's pumping ability. researchgate.net The loss of GPR19 has been shown to drive obesity-related cardiac dysfunction in mice. researchgate.net Echocardiography and isolated perfused working heart analyses on these models have identified markers of altered cardiac hemodynamics. researchgate.net Specifically, the adropin-GPR19 signaling pathway is being explored for its potential to improve functional output in the diabetic heart, suggesting a direct impact on contractile performance. By helping to reverse energy metabolism deficits, this signaling pathway may alleviate the contractile dysfunction characteristic of conditions like diabetic cardiomyopathy.
This compound in Nervous System Development and Function (Mouse Models)
GPR19 is abundantly expressed in the brain, and its presence has been noted since mouse embryogenesis, indicating a potential role in the development of the central nervous system. nih.gov While it is expressed in various tissues, its predominant role appears to be in brain physiology. nih.govnih.gov GPR19 is classified as a class A orphan GPCR, and its initial identification was from a human genome expressed sequence tag (EST) database, with subsequent observations of its expression in the developing mouse brain. nih.gov
In the adult mouse brain, GPR19 is among the most expressed GPCRs. frontiersin.org Its expression is particularly high in the olfactory bulb, hippocampus, cerebellum, and pons. frontiersin.org Studies profiling its distribution have found that GPR19 is more highly expressed in GABAergic (inhibitory) neurons compared to glutamatergic (excitatory) neurons across most analyzed brain regions, with the notable exception of the hippocampal dentate gyrus. frontiersin.org This differential expression suggests a nuanced role in regulating neural circuitry and synaptic transmission. The contribution of GPCR signaling is critical for numerous functions unique to the central nervous system, including developmental patterning and adult neurogenesis. researchgate.net
Role of this compound in Feeding Behavior (Animal Models)
Animal models have provided evidence that GPR19 is involved in the regulation of feeding and drinking behavior. nih.gov Studies using GPR19 knockout mice have shown that the absence of this receptor can lead to alterations in whole-body metabolism that are linked to feeding. biorxiv.org Specifically, an assessment of systemic metabolic performance in GPR19-deficient mice suggested an association with increased fat mass, which may be due to enhanced food intake and decreased physical activity. biorxiv.org Although both male and female GPR19 KO mice show decreased physical activity, significant GPR19-dependent increases in fat mass were observed only in female mice. nih.gov The precise mechanisms through which GPR19 influences feeding behavior are still under investigation, but these findings establish it as a component of the complex neural and metabolic systems that control appetite and energy balance. nih.govbiorxiv.org
Table 2: Metabolic and Behavioral Changes in GPR19 Knockout Mice
| Parameter | Male GPR19 KO Mice | Female GPR19 KO Mice |
|---|---|---|
| Physical Activity | Decreased | Decreased |
| Energy Expenditure | Increased (LFD) | Increased (LFD & HFD) |
| Fat Mass | Unchanged | Increased |
| Food Intake | Implied increase | Implied increase |
LFD: Low-Fat Diet; HFD: High-Fat Diet
Pathophysiological Implications of Gpr19 Protein Mechanistic Insights
GPR19 Protein in Oncogenesis and Tumor Progression
Emerging evidence has positioned GPR19 as a significant player in the landscape of oncology. Its aberrant expression and signaling have been linked to the initiation and advancement of various cancers.
Association with Various Cancer Types (e.g., breast cancer, small cell lung cancer, glioblastoma, melanoma)
GPR19 expression has been identified in a range of human tumors. db-thueringen.de Immunohistochemical studies have revealed strong GPR19 expression in adenocarcinomas, typical and atypical carcinoids of the lung, and small cell lung cancer (SCLC). db-thueringen.de To a lesser extent, the receptor is also found in large cell neuroendocrine carcinomas of the lung, medullary thyroid carcinomas, and certain pancreatic neuroendocrine neoplasms. db-thueringen.de
In the context of breast cancer , GPR19 expression is elevated, and it has been shown to play a role in the behavior of breast cancer cells. nih.govdb-thueringen.de Studies have demonstrated that overexpression of GPR19 can influence the phenotypic characteristics of breast cancer cells. nih.gov
For small cell lung cancer (SCLC) , GPR19 mRNA is frequently overexpressed in both patient tissue samples and SCLC cell lines. aacrjournals.orgaacrjournals.org This overexpression is not as commonly observed in non-small cell lung cancer (NSCLC), suggesting a more specific role for GPR19 in the pathology of SCLC. aacrjournals.org
In glioblastoma , GPR19 has been identified among a set of genes with high expression in stem cell-like glioblastoma cells, suggesting a potential role in the maintenance and propagation of this aggressive brain tumor. db-thueringen.denih.gov
Regarding melanoma , gene microarray analysis has identified GPR19 as one of a group of genes with higher expression in metastatic melanoma samples when compared to primary, non-metastatic cutaneous cancers. db-thueringen.de Further cellular assays have demonstrated that knocking down GPR19 expression significantly inhibits the proliferation, migration, and invasion of melanoma cells. nih.gov
| Cancer Type | Level of GPR19 Expression | Key Findings | References |
|---|---|---|---|
| Breast Cancer | Elevated | Overexpression influences cell phenotype. | db-thueringen.de, nih.gov |
| Small Cell Lung Cancer (SCLC) | Frequently Overexpressed | Associated with accelerated cell cycle. | db-thueringen.de, aacrjournals.org, aacrjournals.org |
| Glioblastoma | High in stem-like cells | Potentially involved in tumor propagation. | db-thueringen.de, nih.gov |
| Melanoma | Higher in metastatic samples | Knockdown inhibits proliferation, migration, and invasion. | db-thueringen.de, nih.gov |
Mechanisms of this compound-Mediated Metastasis
GPR19 has been implicated in the metastatic cascade, a multi-step process that allows cancer cells to spread to distant organs. One of the key mechanisms by which GPR19 is thought to promote metastasis is through the regulation of the mesenchymal-epithelial transition (MET). In breast cancer, overexpression of GPR19 drives mesenchymal-like breast cancer cells to adopt an epithelial-like phenotype. nih.gov This transition is characterized by an upregulation of E-cadherin expression. nih.gov The ability to revert to an epithelial state is considered a crucial step for the colonization of metastatic cells at secondary sites. nih.govnih.gov
The signaling pathway underlying this GPR19-mediated MET involves the activation of the MAPK/ERK1/2 pathway. nih.govresearchgate.net Activation of GPR19, potentially by its putative ligand adropin, stimulates this pathway, which is essential for the observed increase in E-cadherin and the associated phenotypic changes. nih.govmdpi.com
Role in Cancer Cell Proliferation and Cell Cycle Control
GPR19 appears to confer a proliferative advantage to cancer cells by influencing cell cycle progression. aacrjournals.orgnih.gov In SCLC cell lines, GPR19 overexpression has been shown to accelerate the cell cycle. db-thueringen.de Specifically, knockdown of GPR19 using RNA interference leads to impaired progression through the G2-M phase of the cell cycle. aacrjournals.orgnih.gov This is accompanied by an increase in the protein levels of cyclin B1 and phosphorylated histone H3, which are markers for the G2-M and mitotic phases, respectively. nih.govresearchgate.net
The expression of GPR19 itself appears to be cell-cycle-regulated, with mRNA levels peaking during the S-phase. aacrjournals.orgnih.gov This suggests a feedback loop where the cell cycle machinery may also control GPR19 expression. Further investigation has indicated that the expression of GPR19 is likely controlled by E2F transcription factors, which are key regulators of cell cycle progression. aacrjournals.orgnih.gov
Genomic Rearrangements Involving GPR19 Locus in Cancer
The gene encoding GPR19 is located on chromosome 12p13.2-p12.3. mdpi.com This chromosomal region has been observed to be frequently rearranged in cancer cells, suggesting that genomic instability at this locus could contribute to the altered expression or function of GPR19 in tumors. mdpi.com While the specific rearrangements involving the GPR19 locus and their direct functional consequences in different cancers are still under investigation, the location of the gene in a region prone to such alterations points to a potential mechanism for its dysregulation in cancer.
This compound in Metabolic Disorders (Mechanistic Studies)
Beyond its role in cancer, GPR19 is also emerging as a regulator of systemic metabolism. Studies using knockout mouse models have begun to unravel its contribution to metabolic homeostasis, particularly in the context of obesity.
Contribution to Obesity-Related Metabolic Dysfunction
Research utilizing a whole-body GPR19 knockout (Gpr19-/-) mouse model has demonstrated that the absence of GPR19 leads to sex-dependent metabolic dysfunction, particularly under conditions of diet-induced obesity. nih.govresearchgate.net
In both male and female GPR19 knockout mice, there is an observed increase in energy expenditure and a decrease in physical activity. nih.govnih.gov However, the metabolic consequences differ between the sexes. Male GPR19 knockout mice on a high-fat diet exhibit glucose intolerance. nih.govnih.gov This impaired glucose homeostasis in male mice is associated with diet-induced hepatomegaly (enlarged liver) and decreased expression of key genes involved in fatty acid oxidation in the liver. nih.govnih.gov These findings suggest that GPR19 plays a role in mediating nutrient signaling and substrate oxidation preferences in the liver. nih.govbiorxiv.org
| Metabolic Parameter | Effect of GPR19 Knockout | Sex-Specific Findings | References |
|---|---|---|---|
| Energy Expenditure | Increased | Observed in both males and females. | nih.gov, nih.gov |
| Physical Activity | Decreased | Observed in both males and females. | nih.gov, nih.gov |
| Glucose Tolerance | Impaired | Observed in male mice on a high-fat diet. | nih.gov, nih.gov |
| Liver Phenotype | Hepatomegaly | Observed in male mice on a high-fat diet. | nih.gov, nih.gov |
| Hepatic Gene Expression | Decreased fatty acid oxidation genes | Observed in male mice on a high-fat diet. | nih.gov, nih.gov |
Potential Link to Diabetes Etiology
The G protein-coupled receptor 19 (GPR19) and its associated signaling pathways are increasingly implicated in the pathophysiology of metabolic disorders, including diabetes. mdpi.com GPR19's role is closely tied to the peptide hormone adropin, which is considered its putative ligand. mdpi.comnih.gov Adropin is recognized as a significant regulator of glucose homeostasis and lipid metabolism. mdpi.com Clinical observations have noted that serum adropin levels are significantly lower in patients with diabetes, suggesting a potential role for the adropin-GPR19 axis in the development or progression of the disease. mdpi.comnih.gov Preclinical studies indicate that adropin treatment can alleviate metabolic abnormalities associated with obesity and Type 2 Diabetes Mellitus (T2DM). mdpi.com
Mechanistically, GPR19 signaling is linked to the regulation of mitochondrial respiration. mdpi.com Activation of GPR19 by adropin encourages the utilization of glucose as a fuel substrate. mdpi.com In cardiac cells, for instance, the adropin-GPR19 pathway regulates pyruvate (B1213749) dehydrogenase (PDH), a critical enzyme in glucose oxidation, through a MAPK-PDK4 signaling cascade. mdpi.com This suggests that diminished GPR19 signaling could contribute to the metabolic inflexibility seen in diabetic states, where glucose utilization is impaired. ahajournals.org Furthermore, signaling networks associated with GPR19 have been shown to include pathways central to diabetic complications and insulin (B600854) resistance, such as the "AGE-RAGE signaling pathway in diabetic complications". nih.gov
Research using knockout (KO) mouse models has provided further mechanistic insights into GPR19's role in systemic metabolism. These studies reveal that the absence of GPR19 leads to sex-dependent metabolic disruptions. nih.govnih.gov While both male and female GPR19 KO mice show increased energy expenditure, only male KO mice develop glucose intolerance when subjected to a high-fat diet. nih.govnih.gov This suggests that GPR19 plays a protective role in maintaining glucose homeostasis under metabolic stress, particularly in males. The loss of GPR19 in male mice on a high-fat diet also leads to hepatomegaly and is associated with altered expression of genes involved in hepatic fatty acid oxidation and gluconeogenesis, indicating that GPR19 deficiency can impair the liver's ability to manage nutrient and energy balance. nih.gov The receptor has also been identified in pancreatic alpha cells, which are responsible for glucagon (B607659) secretion, suggesting GPR19 may directly influence glucose homeostasis at the level of the pancreatic islet. researchgate.net
| Feature | Observation in GPR19 Knockout (KO) Mice | Metabolic Implication | Source(s) |
| Energy Expenditure | Increased in both male and female KO mice | Suggests a role for GPR19 in regulating baseline metabolic rate. | nih.gov, nih.gov |
| Glucose Tolerance (High-Fat Diet) | Impaired in male KO mice; no significant difference in females | Indicates a sex-dependent protective role of GPR19 against diet-induced glucose intolerance. | nih.gov, nih.gov |
| Liver Phenotype (High-Fat Diet) | Diet-induced hepatomegaly (enlarged liver) in male KO mice | Points to GPR19's involvement in preventing hepatic complications of metabolic stress. | nih.gov |
| Hepatic Gene Expression | Decreased expression of key fatty acid oxidation genes in male KO livers | Suggests GPR19 deficiency disrupts hepatic metabolic homeostasis and substrate oxidation. | nih.gov |
This compound in Aging-Related Pathologies (Molecular Mechanisms)
GPR19 is emerging as a significant molecular player in the complex biology of aging. mdpi.comnih.gov The signaling pathways associated with the receptor, which include metabolic control, stress responsiveness, and circadian rhythm regulation, are deeply intertwined with the etiology of aging-related diseases. mdpi.comnih.gov This positions GPR19 as a potential nexus for controlling the molecular pathologies that accumulate with age. nih.govnih.gov
Intersection with Molecular Aging Processes
GPR19 demonstrates a profound intersection with the molecular processes of aging, primarily through its influence on energy metabolism and the management of DNA damage. nih.gov Research indicates that GPR19 may regulate novel interactions between proteins involved in the DNA Damage Response (DDR) and those governing energy metabolism, two systems whose decline is a hallmark of aging. nih.gov Bioinformatic analyses of gene expression have shown that upregulation of GPR19 is strongly associated with pathways such as the DNA damage response, the unfolded protein response, and cholesterol metabolism, all of which are critical in the context of aging and longevity. researchgate.net
The putative GPR19 ligand, adropin, also has a clear connection to the aging process. mdpi.com Adropin levels in the brain have been observed to decrease with advanced age, a change that has been linked to increased oxidative stress in neuronal tissues. mdpi.com This decline suggests that diminishing adropin-GPR19 signaling could contribute to the increased vulnerability to oxidative damage seen in aging. mdpi.com Furthermore, GPR19 is considered a potential target for therapeutics aimed at controlling aging-associated pathological activities due to its close links to energy metabolism deficiencies and other aging mechanisms. mdpi.com
| Molecular Process | Association with GPR19 Signaling | Relevance to Aging | Source(s) |
| DNA Damage Response (DDR) | GPR19 upregulation is strongly associated with the DDR pathway. The receptor may regulate interactions between DDR and metabolism proteins. | The accumulation of unrepaired DNA damage is a primary driver of the aging process. | nih.gov, researchgate.net |
| Energy Metabolism | GPR19 signaling is linked to metabolic control, mitochondrial function, and adipocyte proliferation. | Dysfunctional energy metabolism and mitochondrial decline are hallmarks of aging. | mdpi.com, nih.gov |
| Oxidative Stress | Decreased levels of the GPR19 ligand, adropin, with age are linked to increased oxidative stress. | Oxidative stress causes cumulative damage to macromolecules, contributing to cellular aging and pathology. | mdpi.com |
| Unfolded Protein Response (UPR) | Upregulation of GPR19 is associated with the UPR. | The UPR is a stress response pathway that becomes less efficient with age, leading to protein aggregation. | researchgate.net |
| Stress Responsiveness | GPR19 is a key component of cellular stress response networks. | An organism's ability to cope with various stressors declines with age. | mdpi.com, nih.gov |
Coordination of Stress Responses and Cellular Senescence
GPR19 acts as a sophisticated coordinator of cellular responses to stress, which are critical in determining the progression towards aging-related pathologies like cellular senescence. nih.govuantwerpen.be The receptor's functionality is specifically tied to sensory, protective, and remedial signaling systems that manage cellular damage and stress. nih.govuantwerpen.beconsensus.appconsensus.app This suggests GPR19 activity may help mitigate the effects of aging-related pathology by orchestrating these protective mechanisms. nih.govuantwerpen.be
A remarkable feature of GPR19 is that its biological role appears to be dependent on its expression level, revealing a progressive response system to mounting cellular stress and damage. nih.govuantwerpen.be
At low expression levels , GPR19 primarily regulates signaling pathways linked to initial stress responses and the corresponding metabolic adjustments. nih.govuantwerpen.beconsensus.app
At higher expression levels , its function shifts to co-regulating systems involved in sensing and repairing DNA damage, indicating a response to more significant cellular insults. nih.govuantwerpen.beconsensus.app
At the highest expression levels , GPR19 shows a functional link to the processes of cellular senescence, a state of irreversible growth arrest that is a fundamental contributor to aging and age-related diseases. nih.govuantwerpen.beconsensus.app
This dose-dependent functionality positions GPR19 as a potential molecular switch that guides a cell's fate from managing acute stress to entering a senescent state when damage becomes overwhelming. nih.gov The receptor is upregulated in various models of oxidative stress, further cementing its role as a component of the cellular stress-response arsenal. mdpi.com GPR19 can recruit signaling adaptors like β-arrestin, whose activation under stress conditions has been linked to increased DNA damage and the promotion of apoptosis, another critical process in aging. mdpi.com In this capacity, GPR19 functions as a central coordinator of aging-associated metabolic dysfunction, stress response, DNA integrity management, and ultimately, cellular senescence. nih.govuantwerpen.beconsensus.app
| GPR19 Expression Level | Predominant Cellular Function | Implication for Aging and Senescence | Source(s) |
| Low | Regulation of stress and metabolic responses | Orchestrates the initial protective response to cellular stressors. | nih.gov, uantwerpen.be, consensus.app |
| Intermediate/Higher | Co-regulation of DNA damage sensing and repair systems | Manages increased levels of DNA damage to maintain genomic integrity. | nih.gov, uantwerpen.be, consensus.app |
| Highest | Functional link to cellular senescence | May act as a trigger for senescence when DNA damage is irreparable, preventing the proliferation of damaged cells. | nih.gov, uantwerpen.be, consensus.app |
Methodological Approaches in Gpr19 Protein Research
In Vitro Cell-Based Assays
In vitro assays are fundamental for the molecular and cellular characterization of GPR19. These systems allow for controlled investigation of receptor function, signaling cascades, and the effects of genetic manipulation in isolated cellular environments.
To study GPR19 in a controlled setting, researchers commonly use heterologous expression systems. Cell lines such as Human Embryonic Kidney 293 (HEK293) are frequently transfected to express the GPR19 protein. db-thueringen.deresearchgate.net The specificity of antibodies developed for GPR19 detection is often validated using these GPR19-expressing cell lines, sometimes in conjunction with GPR19-specific siRNA to confirm on-target binding. db-thueringen.denih.gov
Reporter gene assays are a powerful tool to measure the transcriptional consequences of receptor activation. nih.govmdpi.com These assays link GPCR signaling pathways to the expression of a quantifiable reporter protein, such as luciferase. mdpi.comnih.gov For instance, a cAMP-responsive element (CRE)-driven reporter gene assay has been used to characterize the signaling of chimeric CCX-CKR receptors, demonstrating that wild-type CCX-CKR could induce CRE activity in the presence of a Gαi inhibitor. nih.gov Another innovative approach is the transforming growth factor-α (TGF-α) shedding assay, which has been employed to map the coupling profiles of numerous GPCRs to different Gα proteins. mdpi.comguidetopharmacology.org
| Assay Type | Description | Application in GPCR Research | Reference |
|---|---|---|---|
| Heterologous Expression | Expressing the receptor of interest (e.g., GPR19) in a host cell line that does not naturally produce it, such as HEK293 cells. | Allows for focused study of the receptor's properties without interference from other native receptors. Used to validate antibody specificity. | db-thueringen.de |
| Luciferase Reporter Assay | A signaling pathway-responsive promoter is placed upstream of a luciferase gene. Receptor activation leads to luciferase expression, which is quantified by light emission. | Used for deorphanization campaigns and delineating signaling pathways by measuring transcription factor activity. | nih.gov |
| TGF-α Shedding Assay | GPCR activation leads to the cleavage and release (shedding) of a membrane-anchored form of TGF-α, which can be detected. | Used with GPR19 to study its signaling, particularly in relation to the proposed ligand adropin. | guidetopharmacology.org |
| CRE-Driven Reporter Assay | Uses a cAMP Response Element (CRE) to drive reporter gene expression, specifically measuring signaling through the cAMP pathway. | Characterizes G protein coupling and signaling pathways of chemokine receptors. | nih.gov |
Identifying ligands and characterizing the functional response to their binding is a primary goal in GPR19 research. Although GPR19 is officially still an orphan receptor, the peptide hormone adropin has been proposed as a potential ligand. nih.govdb-thueringen.de
Functional assays measure the downstream consequences of receptor activation.
cAMP Assays : Since GPR19 is suggested to be Gαi-coupled, it is expected to inhibit adenylyl cyclase activity and decrease intracellular cyclic AMP (cAMP) levels. nih.gov Studies have shown that adropin can inhibit forskolin-induced increases in cAMP in cells overexpressing GPR19, with an EC50 of 8 nM. guidetopharmacology.org However, other studies focusing on constitutive activity of orphan receptors did not observe significant alterations in basal cAMP levels upon GPR19 overexpression. nih.govresearchgate.net
Ca2+ Flux Assays : Calcium mobilization assays are a common high-throughput method for screening GPCR ligands. youtube.com This technique involves co-transfecting cells with the receptor of interest and a promiscuous Gα protein (like Gα16) that couples receptor activation to the release of intracellular calcium. youtube.com The calcium release is then detected using a calcium-sensitive fluorescent dye. youtube.com
β-arrestin Recruitment Assays : Ligand-induced recruitment of β-arrestin to the receptor is another key signaling event, independent of G protein activation. discoverx.com These assays, often utilizing Bioluminescence Resonance Energy Transfer (BRET) or enzyme-fragment complementation, provide a universal method for studying receptor activation. researchgate.netnih.govnih.gov Interestingly, while adropin was proposed to signal via G-proteins, a screen of adropin in a β-arrestin assay against approximately 80 orphan receptors, including GPR19, did not detect any activity. guidetopharmacology.org Conversely, some studies have noted constitutive recruitment of β-arrestin by GPR19. researchgate.net
| Assay | Principle | Key Finding for GPR19 | Reference |
|---|---|---|---|
| cAMP Inhibition Assay | Measures the ability of a ligand to inhibit forskolin-stimulated cAMP production, indicating Gαi protein coupling. | The proposed ligand adropin inhibited cAMP production, suggesting GPR19 may couple to Gαi. | guidetopharmacology.org |
| Calcium (Ca2+) Flux Assay | Detects transient increases in intracellular calcium upon receptor activation, often facilitated by a promiscuous Gα protein. | A general screening method for identifying activating ligands for orphan GPCRs. | youtube.com |
| β-arrestin Recruitment Assay | Monitors the ligand-induced translocation of β-arrestin proteins to the activated receptor at the cell membrane. | A screen with adropin failed to show β-arrestin recruitment, suggesting signaling may be G-protein-biased. Some evidence of constitutive β-arrestin recruitment exists. | guidetopharmacology.orgresearchgate.net |
Modulating the expression level of GPR19 is a direct method to probe its cellular function.
Gene Silencing : RNA interference (RNAi) technologies, using small interfering RNA (siRNA) or short hairpin RNA (shRNA), are employed to specifically degrade GPR19 mRNA, leading to a "knockdown" of the protein. nih.govnih.govresearchgate.netyoutube.comyoutube.com This approach has been instrumental in demonstrating the role of GPR19 in cancer cell biology. For example, knockdown of GPR19 using siRNA in human lung cancer cell lines was shown to reduce cell growth and impair progression through the G2–M phase of the cell cycle. aacrjournals.org Similarly, shRNA-mediated knockdown of GPR160 in prostate cancer cells induced apoptosis and growth arrest. oncotarget.com
Overexpression Studies : Conversely, introducing a GPR19-encoding plasmid into cells to induce its overexpression helps to study the gain-of-function effects. Overexpression of GPR19 in breast cancer cells was found to induce a mesenchymal-to-epithelial transition, a process linked to metastasis. nih.govmdpi.com These studies also suggested that GPR19 might have some constitutive activity, as the effects were observed even without the addition of a ligand. nih.govmdpi.com
Based on clues from gene expression studies, researchers have investigated GPR19's role in fundamental cellular processes related to cancer.
Proliferation Assays : To assess the impact of GPR19 on cell growth, researchers use techniques like WST-1 assays or direct cell counting. euraass.com Knockdown of GPR19 in lung cancer cell lines (NCI-H1703 and DMS 53) led to reduced cell proliferation. aacrjournals.org
Migration Assays : The effect on cell migration can be measured using wound healing (scratch) assays or transwell migration assays. euraass.comnih.gov
Apoptosis Assays : To determine if GPR19 affects programmed cell death, scientists employ methods like flow cytometry with Annexin V/Propidium Iodide (PI) staining or Caspase-Glo 3/7 assays, which measure the activity of key executioner caspases. euraass.comnih.gov GPR19 has been shown to decrease apoptosis in certain cancer contexts. db-thueringen.de
In Vivo Animal Models
To understand the physiological relevance of GPR19 in a whole organism, researchers utilize genetically engineered animal models.
The development of GPR19 knockout (KO) mouse models, where the GPR19 gene is deleted, has been pivotal in uncovering its role in systemic metabolism and cardiac function. researchgate.netnih.gov These models allow for the study of the consequences of a complete loss of GPR19 function under various physiological and pathophysiological conditions, such as diet-induced obesity. researchgate.netnih.govresearchgate.net
Studies using a novel whole-body GPR19 KO mouse model have revealed significant, sex-dependent metabolic phenotypes.
Energy Metabolism : Both male and female GPR19 KO mice exhibit increased energy expenditure and decreased physical activity. researchgate.netnih.gov
Glucose Homeostasis : When challenged with a high-fat diet, only male GPR19 KO mice display glucose intolerance. researchgate.netnih.gov
Liver Phenotype : Male GPR19 KO mice on a high-fat diet develop diet-induced hepatomegaly (enlarged liver), which is associated with altered expression of genes involved in fatty acid oxidation. researchgate.netnih.gov
Cardiac Function : GPR19 KO mice show sex-dependent changes in heart weight and markers of altered cardiac hemodynamics, suggesting a role for GPR19 in regulating cardiac metabolic homeostasis. researchgate.net
These findings from KO models establish GPR19 as a regulator of whole-body energy metabolism and highlight it as a potential therapeutic target for metabolic and cardiovascular diseases. researchgate.netresearchgate.net
| Physiological Area | Observation in GPR19 KO Mice | Condition/Sex-Specificity | Reference |
|---|---|---|---|
| Energy Expenditure | Increased | Male and Female | researchgate.netnih.gov |
| Physical Activity | Decreased | Male and Female | researchgate.netresearchgate.net |
| Glucose Tolerance | Impaired (intolerance) | Male only, on high-fat diet | researchgate.netnih.gov |
| Liver Mass | Increased (hepatomegaly) | Male only, on high-fat diet | researchgate.netnih.gov |
| Cardiac Hemodynamics | Altered | Sex-dependent changes observed | researchgate.net |
Transgenic Animal Models
Transgenic animal models are indispensable tools for in vivo investigation of gene function, allowing researchers to study the effects of gene deletion or overexpression in a whole organism. silae.it In GPR19 research, knockout (KO) murine models have been particularly instrumental. mdpi.com These models are typically generated by deleting the GPR19 gene, which allows for the study of the resulting physiological and behavioral changes. mdpi.com
A key finding from studies using GPR19 KO mice is the receptor's role in modulating the circadian clock. mdpi.com When housed in constant darkness, these mice exhibited a prolonged circadian period and a delayed onset of locomotor activity compared to their wild-type (WT) counterparts. mdpi.com This suggests that GPR19 is a significant component in the regulation of the body's internal timekeeping mechanisms. mdpi.com The creation of such models involves advanced genetic engineering techniques to purposefully alter the animal's genome, providing valuable insights into disease progression and gene function that are not possible in human subjects. silae.itnih.gov
Molecular and Biochemical Techniques
Gene Expression Analysis (RT-PCR, Microarray, RNA Sequencing)
The quantification of GPR19 messenger RNA (mRNA) is fundamental to understanding its regulation and tissue distribution. Several powerful techniques are employed for this purpose, each with distinct advantages. nih.gov Reverse Transcription Polymerase Chain Reaction (RT-PCR), particularly quantitative RT-PCR (qPCR), is a widely used method for analyzing the expression of individual genes. mdpi.com It offers high sensitivity and specificity for detecting even low-abundance mRNAs, which is characteristic of many GPCRs. nih.gov
For a broader, transcriptome-wide perspective, DNA microarrays and RNA sequencing (RNA-seq) are utilized. mdpi.com Microarrays analyze the expression of thousands of predefined genes simultaneously, while RNA-seq provides a comprehensive and unbiased measurement of the entire transcriptome. nih.govmdpi.com Studies comparing these methods for GPCR expression have found that both qPCR-based arrays and RNA-seq yield useful and consistent data. nih.gov These analyses have been crucial in identifying the overexpression of GPR19 mRNA in specific cancers, such as small cell lung cancer and breast cancer, highlighting its potential role in oncology. nih.gov
Table 1: Comparison of Methodologies for GPR19 Gene Expression Analysis
| Technique | Principle | Throughput | Key Application for GPR19 | Reference |
| RT-PCR (qPCR) | Amplification of a specific cDNA target sequence reverse-transcribed from mRNA. | Low to Medium | Precise quantification of GPR19 mRNA levels in specific cells or tissues. | nih.govmdpi.com |
| Microarray | Hybridization of labeled cRNA to a pre-designed array of oligonucleotide probes. | High | High-throughput screening of GPR19 expression across numerous samples or in comparison with thousands of other genes. | nih.govnih.gov |
| RNA Sequencing (RNA-seq) | Next-generation sequencing of the entire cDNA population (transcriptome). | Very High | Comprehensive, unbiased discovery and quantification of GPR19 transcripts, including potential splice variants. | nih.govmdpi.com |
Protein Expression and Localization (Immunoblotting, Immunohistochemistry, Immunofluorescence)
Determining the expression levels and subcellular location of the this compound is critical for understanding its function. nih.gov This is achieved primarily through antibody-based techniques. Immunoblotting, or Western blotting, is used to detect and quantify this compound from tissue or cell lysates. For instance, a specific antibody targeting human GPR19 recognized a distinct band at approximately 48 kDa in cell membrane preparations, a signal that was significantly reduced when GPR19 expression was silenced with siRNA, thus confirming antibody specificity. nih.gov
Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful imaging techniques used to visualize the distribution of GPR19 within tissues and cells. nih.govcmu.edu IHC studies on normal human tissues have revealed a very specific expression pattern for GPR19. nih.gov The protein is not widely distributed but is found in distinct cell populations. nih.gov Double-labeling immunofluorescence has further refined this localization, for example, by showing co-expression with specific cellular markers. nih.gov
Table 2: Immunohistochemical Localization of this compound in Human Tissues
| Tissue | Specific Location | Apparent Cell Type | Reference |
| Brain (Cortex) | Predominantly in layers II and VI | Astrocytes (morphologically) | nih.gov |
| Bronchial Tract | Dispersed single cells | Endocrine cells | nih.govresearchgate.net |
| Stomach | Base of gastric glands | Chief cells (probable) | nih.gov |
| Intestine | Intestinal ganglia, Duodenum, Colon | Neurons, Endocrine cells | nih.govresearchgate.net |
| Pancreas | Islets of Langerhans (occasional single cells) | Endocrine cells | nih.gov |
Proteomic and Interactome Analyses
To understand the signaling pathways and cellular functions regulated by GPR19, it is essential to identify its interacting protein partners. Proteomic and interactome analyses employ advanced techniques to capture and identify these molecular interactions on a large scale. nih.gov Methodologies such as immunoprecipitation followed by mass spectrometry (IP-MS) or proximity labeling (e.g., using APEX2) are powerful approaches to determine a receptor's interactome. mdpi.com
In-depth molecular investigations of GPR19 have utilized proteomic approaches to reveal that the receptor's functionality is linked to a network of proteins involved in key cellular processes. nih.gov These analyses have consistently associated GPR19 with proteins that play roles in DNA damage response, energy metabolism, and oncology. nih.gov Identifying these interacting proteins provides a molecular blueprint for understanding how GPR19 integrates with cellular signaling networks to influence processes like stress response and aging. nih.gov
Table 3: Key Protein Interaction Categories Identified for GPR19
| Functional Category | Description | Implication for GPR19 Function | Reference |
| DNA Damage Response | Proteins involved in sensing and repairing DNA lesions. | GPR19 may play a role in maintaining genomic integrity and coordinating cellular responses to DNA damage. | nih.gov |
| Energy Metabolism | Proteins associated with metabolic pathways and mitochondrial function. | Suggests a role for GPR19 in regulating cellular energy balance and metabolic stress responses. | nih.gov |
| Oncology-Related Proteins | Proteins linked to cell cycle control, proliferation, and cancer pathways. | GPR19 signaling may intersect with pathways that drive or suppress tumor growth and progression. | nih.gov |
Advanced Bioinformatic and Systems Biology Approaches
Gene Ontology (GO) Term Enrichment Analysis
Gene Ontology (GO) enrichment analysis is a powerful bioinformatic method used to interpret large sets of genes or proteins, such as those identified in microarray or proteomic studies. metwarebio.comgeneontology.org This analysis identifies which GO terms—representing biological processes, cellular components, and molecular functions—are statistically overrepresented within a given list of genes. geneontology.orgadvaitabio.com It provides a systematic way to understand the collective biological significance of a group of molecules associated with a factor like GPR19. metwarebio.com
In the context of GPR19 research, GO and similar pathway enrichment analyses (e.g., WikiPathways) have been applied to datasets where GPR19 expression is altered. mdpi.comnih.gov These analyses have revealed that proteins and genes upregulated in conjunction with GPR19 are significantly associated with processes such as DNA damage response, cholesterol metabolism, and the unfolded protein response. mdpi.com Conversely, downregulated gene sets are linked to interleukin signaling and mTOR signaling. mdpi.com This approach has been crucial in functionally characterizing GPR19, suggesting it acts as a coordinator of signaling systems related to metabolic dysfunction, stress response, and the management of DNA integrity. nih.gov
Table 4: Enriched Gene Ontology (GO) and Pathway Terms Associated with GPR19 Upregulation
| Analysis Platform | Enriched Biological Theme | Associated Processes/Pathways | Reference |
| WikiPathways | DNA Damage Response | Pathways involved in sensing and repairing DNA damage. | mdpi.com |
| WikiPathways | Cholesterol Metabolism | Synthesis, transport, and regulation of cholesterol. | mdpi.com |
| WikiPathways | Unfolded Protein Response | Cellular stress response related to the endoplasmic reticulum. | mdpi.com |
| KEGG, WikiPathways, Reactome | Energy Metabolism | General metabolic pathways and mitochondrial function. | nih.gov |
| KEGG, WikiPathways, Reactome | Aging/DNA Damage | Processes linked to cellular senescence and genomic maintenance. | nih.gov |
Pathway Enrichment Analysis (e.g., WikiPathways, STRING)
Pathway enrichment analysis is a powerful computational method used to identify biological pathways that are statistically overrepresented in a given set of genes or proteins, such as those found to be associated with GPR19. This approach provides insights into the functional roles of GPR19 by contextualizing its associated proteins within known signaling and metabolic pathways. Two commonly used databases for this type of analysis are WikiPathways and STRING.
WikiPathways Analysis
WikiPathways is an open, collaborative platform for curating and disseminating biological pathway information. In the context of GPR19 research, WikiPathways has been utilized to analyze protein lists generated from cohorts where GPR19 was either upregulated or downregulated. researchgate.net For a pathway to be considered significantly enriched, an enrichment probability of less than 0.05 was required, with at least two independent proteins from the dataset mapping to that pathway. researchgate.net
One such analysis involved subjecting protein lists from Gene Expression Omnibus (GEO) datasets with altered GPR19 expression to WikiPathways signaling pathway enrichment analysis. researchgate.net The findings from this research revealed distinct sets of pathways associated with either increased or decreased GPR19 expression.
Specifically, upregulation of GPR19 was most strongly associated with pathways related to:
DNA damage response
Cholesterol metabolism
The unfolded protein response
Conversely, downregulation of GPR19 was more robustly linked to pathways involving:
Interleukin signaling
Plasma membrane regulation
mTOR signaling
These findings suggest that the cellular function of GPR19 may be context-dependent, influencing a diverse range of biological processes from stress responses to metabolic regulation. researchgate.net
| GPR19 Expression Status | Associated Enriched Pathways |
|---|---|
| Upregulated | DNA damage response, Cholesterol metabolism, Unfolded protein response |
| Downregulated | Interleukin signaling, Plasma membrane regulation, mTOR signaling |
STRING Database Analysis
The STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database is a resource that provides a comprehensive view of protein-protein interaction networks. These interactions include both direct physical interactions and indirect functional associations, derived from a variety of sources such as experimental data, computational predictions, and text mining of scientific literature. nih.govnih.gov
In GPR19 research, the STRING database has been employed to construct functional association networks for proteins co-expressed with GPR19. For instance, a network analysis of proteins that intersect with both GPR19 and aging-specific datasets was performed to create a functional classification of these proteins as a coherent group. researchgate.net This analysis revealed a significant protein-protein interaction (PPI) enrichment probability, indicating that the identified proteins are more interconnected than would be expected by chance. researchgate.net
The functional network analysis highlighted that GPR19 activity is linked to sensory, protective, and remedial signaling systems associated with aging-related pathology. researchgate.net The variation in GPR19 expression appears to modulate its role in these processes. At lower expression levels, GPR19 is involved in regulating stress and metabolic responses. researchgate.net At higher levels, it co-regulates systems for sensing and repairing DNA damage, and at the highest expression levels, it is functionally linked to cellular senescence. researchgate.net This suggests that GPR19 may act as a coordinator of metabolic dysfunction, stress response, and DNA integrity management associated with aging. researchgate.net
Co-expression Network Analysis
Co-expression network analysis is a systems biology approach used to identify groups of genes or proteins that show similar expression patterns across multiple samples or conditions. The underlying principle is that co-expressed genes are often functionally related, controlled by the same transcriptional regulatory programs, or are members of the same protein complexes or pathways. This methodology is particularly useful for elucidating the function of uncharacterized proteins like GPR19 by associating them with well-annotated genes and pathways.
One of the primary sources for co-expression data is the Gene Expression Omnibus (GEO), a public repository of high-throughput functional genomics data. nih.gov Researchers have performed co-expression response analyses using GEO datasets to identify a functional family of proteins associated with GPR19 signaling activity. nih.gov This involves querying the GEO database for datasets where GPR19 expression is significantly altered and then identifying other genes that are differentially expressed in concert with GPR19. nih.gov
For example, a study identified seven GEO datasets where GPR19 expression was consistently upregulated and nine datasets where it was downregulated. nih.gov By analyzing the differentially expressed genes in these datasets, a cohort of GPR19-associated proteins was assembled. researchgate.net This approach helps to build a molecular signature of GPR19's functional network across diverse biological contexts.
| GPR19 Expression Change | GEO Datasets Utilized |
|---|---|
| Upregulated | GSE8157, GSE31102, GSE49506, GSE10309, GSE12881, GSE31812, GSE9754 |
| Downregulated | GSE14428, GSE16048, GSE37894, GSE47363, GSE28598, GSE14773, GSE49185, GSE5668, GSE23031 |
A more advanced method for co-expression analysis is Weighted Gene Co-expression Network Analysis (WGCNA). WGCNA is a computational method that describes the correlation patterns among genes across a set of samples. It can be used to identify modules of highly correlated genes and to relate these modules to external sample traits. While specific WGCNA studies focused solely on GPR19 are not extensively detailed in the current literature, it represents a powerful methodological approach that is widely applied in the study of G protein-coupled receptors (GPCRs) and could be instrumental in further defining the functional context of GPR19. WGCNA can transform gene expression data into a network of co-expression modules, which can then be analyzed for their enrichment in certain biological pathways and their association with clinical or experimental phenotypes.
Future Research Directions for Gpr19 Protein
Elucidation of Novel Endogenous Ligands and Receptor Bias
A primary challenge in GPR19 research is its status as an orphan receptor. mdpi.com While the peptide hormone adropin has been proposed as a potential endogenous ligand, the direct interaction remains a subject of debate within the scientific community. mdpi.comguidetopharmacology.org Some studies provide evidence validating adropin as a ligand for GPR19, demonstrating that its stimulation activates the MAPK/ERK1/2 pathway. nus.edu.sgnih.govphysiology.orgresearchgate.net However, other deorphanization studies have failed to confirm a direct, high-affinity interaction. mdpi.comguidetopharmacology.org This discrepancy highlights the need for rigorous and multifaceted approaches to identify and validate the cognate ligand(s) for GPR19. Future research should employ techniques such as affinity purification-mass spectrometry, cell-based reporter assays with diverse compound libraries, and structural biology approaches to definitively identify molecules that bind and activate the receptor.
Furthermore, the concept of receptor bias , where a ligand can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways), is a crucial avenue for exploration. nih.govbiomolther.orgfrontiersin.org GPR19 has been shown to constitutively recruit β-arrestin and is also thought to couple to Gαi proteins, suggesting a potential for biased signaling. mdpi.comnih.gov Future studies should aim to:
Identify endogenous or synthetic ligands for GPR19.
Characterize the signaling profile of these ligands to determine if they exhibit bias towards G protein or β-arrestin pathways. mdpi.com
Understand how biased agonism at GPR19 could be therapeutically exploited to achieve specific cellular responses while minimizing potential side effects. mdpi.comresearchgate.net
Comprehensive Structural Biology of GPR19 Protein
Understanding the three-dimensional structure of GPR19 is paramount for deciphering its mechanism of action and for rational drug design. To date, no high-resolution experimental structure of GPR19 has been published. Sequence analysis predicts the characteristic seven-transmembrane helical architecture of a class A GPCR. mdpi.com
Future research must prioritize the determination of the atomic-level structure of GPR19, both in its inactive and active states, potentially in complex with a validated ligand and/or signaling partners like G proteins or β-arrestin. Key structural biology techniques that should be employed include:
Cryo-electron microscopy (Cryo-EM): This has become the leading method for determining the structures of GPCRs in various functional states.
X-ray crystallography: This can provide high-resolution snapshots of the receptor, though it can be challenging for membrane proteins.
Homology modeling: In the absence of an experimental structure, computational models based on related GPCRs can provide initial insights, but these require experimental validation. proteinatlas.org
A detailed structural understanding would illuminate the ligand-binding pocket, conformational changes upon activation, and the interfaces for interaction with intracellular signaling proteins, thereby providing a crucial template for the development of selective modulators.
Detailed Characterization of this compound Interacting Partners
GPR19 does not function in isolation; it interacts with a host of other proteins to transduce extracellular signals into cellular responses. Initial studies have implicated GPR19 in signaling through the Gαi-mediated inhibition of adenylyl cyclase and the activation of the MAPK/ERK pathway. nih.govnih.gov Moreover, proteomic and transcriptomic analyses have linked GPR19 expression to several key cellular processes. researchgate.netnih.govresearchgate.net
Future research should focus on building a comprehensive map of the GPR19 interactome. This can be achieved through a combination of unbiased, large-scale screening methods and targeted validation experiments.
| Research Approach | Objective | Potential Findings |
| Proteomics (e.g., Co-IP-MS) | Identify proteins that physically associate with GPR19 within the cell. | Novel G proteins, arrestins, kinases, scaffolding proteins, and other regulatory partners. |
| Yeast Two-Hybrid Screening | Detect binary protein-protein interactions in a controlled system. | Direct binding partners that may not be found through co-immunoprecipitation. |
| Signaling Pathway Analysis | Elucidate the downstream consequences of GPR19 activation. | Confirmation of MAPK/ERK involvement; identification of other affected pathways (e.g., mTOR, DNA damage response). researchgate.netnih.gov |
By identifying these interacting partners, researchers can gain a more nuanced understanding of how GPR19 integrates into the broader cellular signaling network and how its function is regulated.
Exploration of this compound Function in Understudied Physiological Systems
GPR19 is expressed in a variety of tissues, with the highest levels found in the brain, testis, and lymph nodes. mdpi.comwikipedia.org Research has primarily focused on its roles in metabolism, circadian rhythm, and cancer. mdpi.comnih.govdb-thueringen.de However, its expression profile suggests broader physiological relevance that remains largely unexplored. db-thueringen.denih.govdntb.gov.ua
Future investigations should systematically explore the function of GPR19 in these understudied systems:
Immune System: High expression in lymph nodes suggests a potential role in immune regulation. Studies could investigate GPR19 function in different immune cell populations and its involvement in inflammatory responses or immune surveillance.
Endocrine System: GPR19 is expressed in endocrine cells of the pancreas, gastrointestinal tract, and prostate. nih.govdntb.gov.ua Its role in hormone secretion and the regulation of endocrine function in these tissues warrants further investigation.
Utilizing tissue-specific knockout mouse models will be invaluable in dissecting the precise roles of GPR19 in these physiological contexts.
Development of Selective Pharmacological Modulators for this compound Activity (Agonists and Antagonists)
The lack of selective and potent pharmacological tools to modulate GPR19 activity is a major bottleneck in the field. Such tools are essential for probing the receptor's function in vitro and in vivo and for validating it as a therapeutic target. While taurodeoxycholate (B1243834) has been identified as a GPR19 agonist in the context of atopic dermatitis, the broader landscape of selective modulators remains sparse. patsnap.com
A concerted effort is needed to discover and develop both agonists and antagonists for GPR19. Key strategies include:
High-Throughput Screening (HTS): Screening large chemical libraries for compounds that activate or inhibit GPR19 signaling in cell-based assays.
Structure-Based Drug Design: Once the receptor's structure is known, computational methods can be used to design novel molecules that fit into the ligand-binding pocket.
Fragment-Based Screening: Identifying small chemical fragments that bind to the receptor, which can then be chemically linked or optimized to create more potent molecules.
The development of such tool compounds will be instrumental in advancing our understanding of GPR19 biology and will be a critical prerequisite for any therapeutic development program. nih.govmdpi.com
Investigation of this compound as a Therapeutic Target in Preclinical Disease Models
Emerging evidence implicates GPR19 in the pathophysiology of several diseases, making it a potentially attractive therapeutic target. nih.govnih.gov Future research should leverage preclinical disease models to rigorously test this potential.
| Disease Area | Current Evidence | Future Preclinical Research |
| Oncology | GPR19 is overexpressed in lung and breast cancers and implicated in cell cycle progression and metastasis. mdpi.comdb-thueringen.denih.gov It is also linked to adrenocortical carcinoma progression. researchgate.netfrontiersin.org | Test the effect of GPR19 knockout or pharmacological inhibition on tumor growth, metastasis, and survival in xenograft and genetically engineered mouse models of relevant cancers. |
| Metabolic Diseases | GPR19 knockout mice exhibit sex-dependent metabolic dysfunction, including altered energy expenditure and glucose intolerance on a high-fat diet. nih.govdntb.gov.uanih.govresearchgate.net | Investigate whether pharmacological modulation of GPR19 can improve metabolic parameters (e.g., insulin (B600854) sensitivity, body weight, hepatic steatosis) in diet-induced obesity and type 2 diabetes models. |
| Cardiovascular Diseases | GPR19 expression is increased after myocardial infarction. mdpi.comnih.gov Loss of GPR19 is associated with obesity-related cardiac dysfunction, and the adropin-GPR19 axis is being explored in diabetic cardiomyopathy. researchgate.netfrontiersin.org | Evaluate the therapeutic effect of GPR19 modulators in models of myocardial infarction, heart failure, and diabetic cardiomyopathy, assessing endpoints like infarct size, cardiac function, and remodeling. |
| Aging | GPR19 signaling is associated with stress responses, DNA damage management, and cellular senescence, all hallmarks of aging. nih.govresearchgate.net | Explore whether targeting GPR19 can mitigate age-related pathologies and promote healthier aging in relevant mouse models. researchgate.net |
These preclinical studies are essential to validate GPR19 as a drug target and to understand the potential benefits and risks of modulating its activity in various disease contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
